
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride (THTDH) is a synthetic compound that has been used in a wide range of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. THTDH has been studied for its biochemical and physiological effects on cells, as well as its potential applications in laboratory experiments.
科学的研究の応用
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride has been used in a wide range of scientific research applications. It has been used as a ligand for the synthesis of metal complexes and as a reagent for the synthesis of other organic compounds. This compound has also been used in the study of the structure and reactivity of metal complexes, as well as in the study of the catalytic activity of metal complexes. Additionally, this compound has been used in the study of the structure and reactivity of organic compounds, as well as in the study of the catalytic activity of organic compounds.
作用機序
The mechanism of action of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is based on its ability to act as a ligand for metal complexes. When this compound binds to a metal complex, it forms a coordination bond with the metal center. This coordination bond is stabilized by the presence of hydrogen bonds between the this compound and the metal center. Additionally, the coordination bond between this compound and the metal center can be further stabilized by the presence of other ligands, such as halides and nitro groups.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects on cells. Studies have shown that this compound can inhibit the activity of enzymes, such as proteases and phosphatases. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. These effects are thought to be due to the ability of this compound to bind to metal complexes and to interact with proteins and other molecules in the cell.
実験室実験の利点と制限
The use of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride in laboratory experiments has several advantages and limitations. One advantage of using this compound is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, this compound can be used to study the structure and reactivity of metal complexes and organic compounds, as well as the catalytic activity of these compounds. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Therefore, caution should be taken when using this compound in laboratory experiments.
将来の方向性
There are several potential future directions for the use of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride in scientific research. One potential direction is the use of this compound as a drug delivery system. Additionally, this compound could be used to study the structure and reactivity of proteins and other biomolecules, as well as the catalytic activity of these molecules. Additionally, this compound could be used to study the structure and reactivity of metal-containing proteins, as well as the catalytic activity of these proteins. Finally, this compound could be used to study the structure and reactivity of metal-containing enzymes, as well as the catalytic activity of these enzymes.
合成法
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is synthesized through a two-step reaction process. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-amino-3-mercapto-1,3-thiazole in the presence of an acid catalyst to form the intermediate product 4-hydroxy-3-methoxy-2-amino-1,3-thiazole. The second step involves the reaction of the intermediate product with oxalyl chloride in the presence of a base catalyst to form this compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride involves the reaction of L-cysteine with formaldehyde to form a Schiff base, which is then reduced to form the desired product.", "Starting Materials": [ "L-cysteine", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve L-cysteine in 1M hydrochloric acid solution.", "Step 2: Add formaldehyde to the solution and stir for 2 hours at room temperature to form a Schiff base.", "Step 3: Add sodium hydroxide to the solution to adjust the pH to 8-9.", "Step 4: Reduce the Schiff base by adding sodium borohydride and stirring for 1 hour at room temperature.", "Step 5: Acidify the solution with hydrochloric acid and filter the precipitate.", "Step 6: Wash the precipitate with ethanol and dry to obtain (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride." ] } | |
| 284678-16-6 | |
分子式 |
C6H10ClNO4S |
分子量 |
227.659 |
IUPAC名 |
(4R)-1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO4S.ClH/c8-5(9)3-1-2-12-4(7-3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4?;/m1./s1 |
InChIキー |
SKUXUBUSAYNUAP-XPTOHWELSA-N |
SMILES |
C1CSC(NC1C(=O)O)C(=O)O.Cl |
同義語 |
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


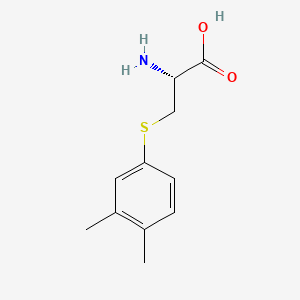
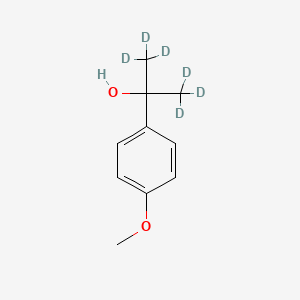
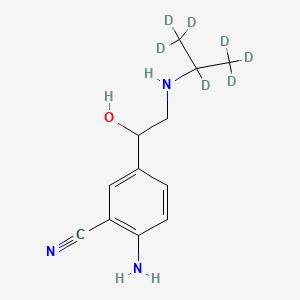
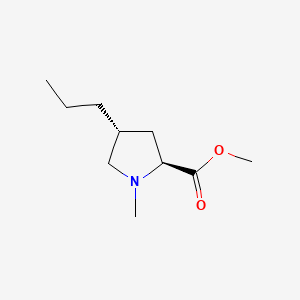
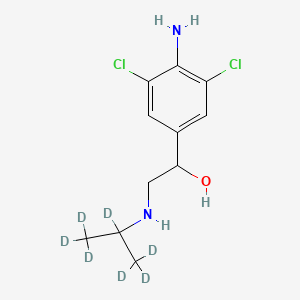

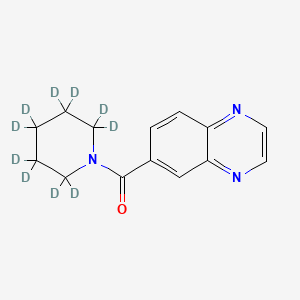
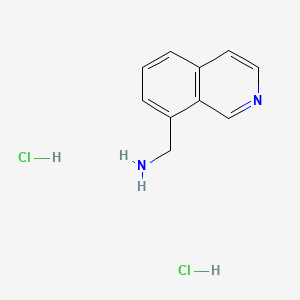
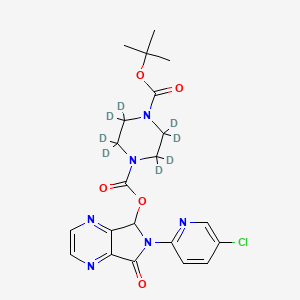
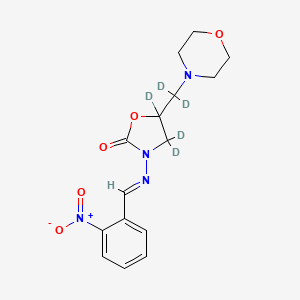
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B565698.png)
![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)
